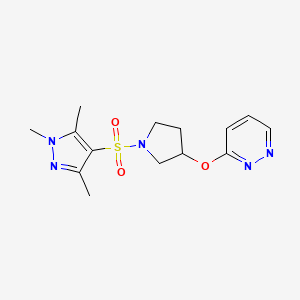
3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” consists of a benzamide group connected to a piperidine and a thiophene group via a methylene linker.Physical And Chemical Properties Analysis
The molecular formula of “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” is C18H22N2OS, and its molecular weight is 314.45.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as essential building blocks in drug development. Their structural versatility allows for modifications that influence biological activity. Researchers have explored various synthetic routes to create substituted piperidines, which are crucial for constructing pharmaceutical agents . The piperidine moiety often appears in drugs targeting central nervous system disorders, pain management, and cardiovascular diseases.
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structure. These compounds exhibit diverse reactivity and can be synthesized through cyclization reactions. Researchers have explored their use in natural product synthesis and as intermediates for complex molecules .
Condensed Piperidines: Bridging Rings
Condensed piperidines involve fusing the piperidine ring with other heterocycles or aromatic systems. These compounds offer interesting structural features and have applications in medicinal chemistry. For instance, bridged piperidines can enhance drug selectivity and pharmacokinetics .
Piperidinones: Bioactive Scaffolds
Piperidinones, which contain a ketone group within the piperidine ring, exhibit diverse biological activities. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The synthesis of piperidinones remains an active area of investigation .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) provide efficient routes to access complex molecules. Piperidines participate in MCRs, leading to diverse products. Researchers have utilized MCRs to create libraries of bioactive compounds for drug discovery .
Biological Evaluation and Pharmacological Activity
Both synthetic and natural piperidines undergo rigorous biological evaluation. Researchers assess their interactions with biological targets, toxicity profiles, and pharmacokinetic properties. Piperidine-containing compounds have shown promise in areas such as pain management, neuroprotection, and antitumor activity .
Zukünftige Richtungen
Piperidine derivatives, including “3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area.
Eigenschaften
IUPAC Name |
3-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-4-2-5-17(12-15)19(22)20-13-16-7-9-21(10-8-16)14-18-6-3-11-23-18/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLMQUIWTLRWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)




![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2625848.png)